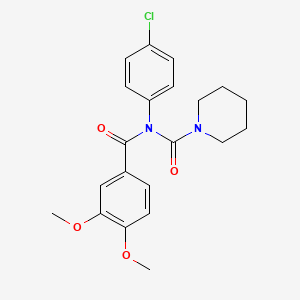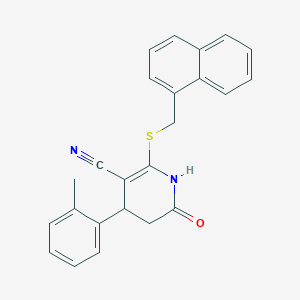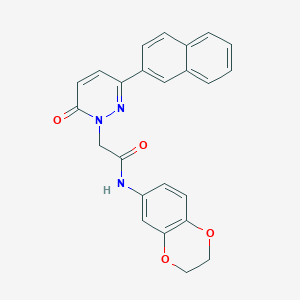
3-(4-Bromofenil)-7-metil-6,7,8-trihidrocinolin-5-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" is a chemical of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar bromophenyl compounds and their chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of bromophenyl-related compounds often involves multi-step reactions that include the formation of key intermediates. For example, the synthesis of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione involves the use of IR, 1H NMR, and elemental analysis to characterize the compound . Similarly, the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into indazole derivatives demonstrates the reactivity of such compounds under certain conditions . These studies suggest that the synthesis of "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" would likely require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of bromophenyl compounds. The crystal structure of related compounds, such as N-Methyl-3-phenyl-4-bromoisoxazolin-5-one, provides information on bond lengths, angles, and the overall conformation of the molecule . The distortion in the pyridine ring and the presence of non-classical hydrogen bonds in the structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione also offer insights into the potential structural characteristics of "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" .
Chemical Reactions Analysis
The reactivity of bromophenyl compounds can be influenced by the presence of substituents on the aromatic ring and the nature of the heterocyclic system. For instance, the transformation of benzotriazocin-ones into indazoles indicates that halogen substituents on the ring can lead to ring contraction under certain conditions . This suggests that "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" may also undergo similar transformations, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds can be deduced from spectroscopic and crystallographic data. The absolute configuration of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one was determined using chiroptical spectroscopy, which could be relevant for understanding the optical properties of "3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one" . Additionally, the crystal packing and intermolecular interactions observed in the crystal structure of related compounds provide valuable information about the solid-state properties, such as melting points and solubility .
Aplicaciones Científicas De Investigación
- Los investigadores han explorado derivados del indol por su potencial antiviral. Por ejemplo:
Actividad antiviral
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECDWQJYOAIDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=O)C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)
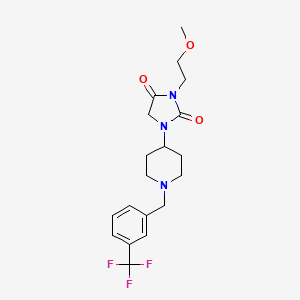
![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)
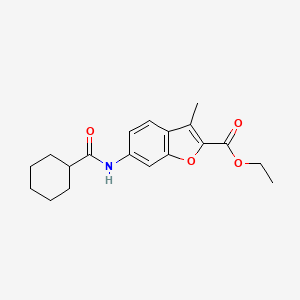
![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)
![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)
![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)
